molecular formula C22H18ClF3N4O3S2 B10961946 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B10961946
M. Wt: 543.0 g/mol
InChI Key: GERSKSADYGJEOG-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE is a complex organic compound that features a unique combination of indole, thiophene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene and pyrimidine groups. Key steps include:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Chlorination: The indole derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Ethylamine: The chlorinated indole is then coupled with ethylamine to form the N-ethylindole intermediate.

    Sulfonylation: The intermediate undergoes sulfonylation with a sulfonyl chloride derivative of the pyrimidine-thiophene compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Its unique structural features make it a candidate for the development of novel organic semiconductors and photonic materials.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE
  • **N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE

Uniqueness

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE is unique due to the presence of the chloro-indole moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H18ClF3N4O3S2

Molecular Weight

543.0 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C22H18ClF3N4O3S2/c23-14-3-4-16-15(10-14)13(12-28-16)5-7-27-20(31)6-9-35(32,33)21-29-17(18-2-1-8-34-18)11-19(30-21)22(24,25)26/h1-4,8,10-12,28H,5-7,9H2,(H,27,31)

InChI Key

GERSKSADYGJEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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